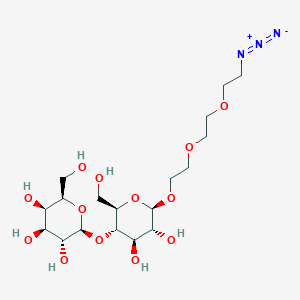

beta-Lac-TEG-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H33N3O13 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H33N3O13/c19-21-20-1-2-29-3-4-30-5-6-31-17-15(28)13(26)16(10(8-23)33-17)34-18-14(27)12(25)11(24)9(7-22)32-18/h9-18,22-28H,1-8H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

InChI Key |

ODCSAHBYDSBXRV-MUKCROHVSA-N |

Isomeric SMILES |

C(COCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-] |

Canonical SMILES |

C(COCCOCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

beta-Lactosyl-TEG-Azide synthesis protocol

An In-depth Technical Guide to the Synthesis of β-Lactosyl-TEG-Azide

For researchers, scientists, and drug development professionals, the synthesis of well-defined glycoconjugates is crucial for studying carbohydrate-mediated biological processes. β-Lactosyl-TEG-Azide is a valuable building block in this field, incorporating a lactose moiety for specific lectin recognition, a triethylene glycol (TEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for facile conjugation via click chemistry. This guide provides a comprehensive overview of a plausible synthetic route to β-Lactosyl-TEG-Azide, including detailed experimental protocols and data presentation.

Synthetic Strategy Overview

The synthesis of β-Lactosyl-TEG-Azide is a multi-step process that can be conceptually broken down into three key stages:

-

Preparation of an Activated Lactose Donor: Commercially available lactose is first per-O-acetylated to protect the hydroxyl groups. This is followed by the introduction of a leaving group at the anomeric position to create an activated lactose donor, such as acetobromolactose.

-

Glycosylation of the TEG Spacer: The activated lactose donor is then reacted with triethylene glycol (TEG) under appropriate conditions to form the β-lactosyl-TEG conjugate. This reaction requires careful control to ensure the desired β-anomer is the major product.

-

Functionalization with an Azide Group: The terminal hydroxyl group of the TEG spacer on the lactosyl-TEG conjugate is first converted to a better leaving group, typically by tosylation or mesylation. Subsequent reaction with sodium azide yields the final product, β-Lactosyl-TEG-Azide. Finally, the acetyl protecting groups on the lactose moiety are removed.

Experimental Protocols

The following protocols are based on established methodologies for glycosylation and functionalization of carbohydrates and PEG linkers.

Part 1: Synthesis of Hepta-O-acetyl-α-lactosyl Bromide (Acetobromolactose)

This procedure begins with the per-acetylation of lactose, followed by bromination at the anomeric position.

Materials:

-

D-Lactose

-

Acetic anhydride

-

Sodium acetate

-

Hydrogen bromide (33% in acetic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Per-O-acetylation of Lactose:

-

Suspend D-lactose in acetic anhydride and add sodium acetate.

-

Heat the mixture with stirring until all solids dissolve.

-

Pour the cooled reaction mixture into ice water and stir until the product precipitates.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to obtain β-lactose octaacetate.

-

-

Bromination:

-

Dissolve the dried β-lactose octaacetate in dichloromethane.

-

Slowly add a solution of hydrogen bromide (33% in acetic acid) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield hepta-O-acetyl-α-lactosyl bromide as a solid. This product is often used in the next step without further purification.

-

Part 2: Synthesis of β-(Hepta-O-acetyl-lactosyl)-TEG

This step involves the glycosylation of triethylene glycol with the prepared acetobromolactose.

Materials:

-

Hepta-O-acetyl-α-lactosyl bromide

-

Triethylene glycol (TEG)

-

Mercury(II) cyanide or Silver triflate (as a promoter)

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of hepta-O-acetyl-α-lactosyl bromide and a molar excess of triethylene glycol in anhydrous dichloromethane, add activated 4 Å molecular sieves.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.

-

Cool the mixture to 0 °C and add the promoter (e.g., mercury(II) cyanide or silver triflate).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and promoter salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate β-(Hepta-O-acetyl-lactosyl)-TEG.

Part 3: Synthesis of β-(Hepta-O-acetyl-lactosyl)-TEG-Azide

This two-step process involves the tosylation of the terminal hydroxyl group of the TEG spacer, followed by nucleophilic substitution with azide.

Materials:

-

β-(Hepta-O-acetyl-lactosyl)-TEG

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Tosylation:

-

Dissolve β-(Hepta-O-acetyl-lactosyl)-TEG in anhydrous pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride portion-wise with stirring.

-

Allow the reaction to proceed at 0 °C for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the tosylated intermediate, which can be used directly in the next step.

-

-

Azidation:

-

Dissolve the tosylated intermediate in anhydrous DMF.

-

Add a molar excess of sodium azide.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield β-(Hepta-O-acetyl-lactosyl)-TEG-Azide.

-

Part 4: Deprotection to Yield β-Lactosyl-TEG-Azide

The final step is the removal of the acetyl protecting groups to yield the target compound.

Materials:

-

β-(Hepta-O-acetyl-lactosyl)-TEG-Azide

-

Sodium methoxide (catalytic amount)

-

Methanol, anhydrous

Procedure:

-

Dissolve β-(Hepta-O-acetyl-lactosyl)-TEG-Azide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (or a freshly prepared solution of sodium in methanol).

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

-

Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain the final product, β-Lactosyl-TEG-Azide.

Data Presentation

The following tables summarize the expected inputs and outputs for the synthesis of β-Lactosyl-TEG-Azide.

| Table 1: Reagents and Solvents | |

| Step | Key Reagents and Solvents |

| 1. Acetobromolactose Synthesis | D-Lactose, Acetic anhydride, Sodium acetate, HBr/AcOH, Dichloromethane |

| 2. Glycosylation | Acetobromolactose, Triethylene glycol, Mercury(II) cyanide or Silver triflate, Dichloromethane |

| 3. Azidation | p-Toluenesulfonyl chloride, Pyridine, Sodium azide, Dimethylformamide |

| 4. Deprotection | Sodium methoxide, Methanol |

| Table 2: Reaction Parameters | |

| Reaction Step | Typical Temperature (°C) |

| Acetylation | Reflux |

| Bromination | 0 to RT |

| Glycosylation | 0 to RT |

| Tosylation | 0 |

| Azidation | 60-80 |

| Deprotection | RT |

Mandatory Visualization

The overall workflow for the synthesis of β-Lactosyl-TEG-Azide is depicted in the following diagram.

Caption: Synthetic workflow for β-Lactosyl-TEG-Azide.

The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following signaling pathway-style diagram.

Caption: Logical steps in the synthesis of β-Lactosyl-TEG-Azide.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to β-Lactosyl-TEG-Azide (beta-Lac-TEG-N3)

This technical guide provides a comprehensive overview of β-Lactosyl-TEG-Azide (this compound), a versatile chemical probe used in bioorthogonal chemistry. The document details its chemical properties, applications in research and drug development, and a representative experimental workflow for its use in bioconjugation.

Core Properties of this compound

This compound is a chemical compound that features a β-lactose moiety, a triethylene glycol (TEG) linker, and a terminal azide group. This structure makes it a valuable tool for "click chemistry," a class of biocompatible reactions used to label and conjugate biomolecules.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 499.47 g/mol | [1][2] |

| Chemical Formula | C18H33N3O11 | [1] |

Applications in Research and Drug Development

The primary utility of this compound stems from its terminal azide (-N3) group, which allows for highly specific covalent bond formation with alkyne-containing molecules. This process, known as click chemistry, has two common variations where this compound is applicable:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that joins the azide group of this compound to a terminal alkyne in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (e.g., DBCO, BCN) to react with the azide. This is particularly useful in living systems where copper toxicity is a concern.[1][2]

The lactose component of the molecule is significant in glycobiology. Lactose is a disaccharide that can be recognized by specific carbohydrate-binding proteins (lectins). By attaching this compound to a molecule of interest (e.g., a protein, a drug, or a nanoparticle), researchers can:

-

Study Glycan-Protein Interactions: Investigate how proteins interact with lactose residues.

-

Target Specific Cells: Use the lactose moiety to target cells that express lactose-binding receptors.

-

Improve Drug Solubility and Delivery: The carbohydrate and TEG linker can enhance the pharmacokinetic properties of a conjugated drug.

Logical Workflow: Application in Drug Development

The diagram below illustrates a conceptual workflow for using this compound to create a targeted drug conjugate.

Experimental Protocol: Representative CuAAC Reaction

The following is a generalized protocol for conjugating this compound to an alkyne-modified protein. This should be optimized for specific applications.

Materials:

-

This compound

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM)

-

Sodium ascorbate stock solution (e.g., 250 mM, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM)

Methodology:

-

Reagent Preparation:

-

Prepare a solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration 10-20 times higher than the protein concentration.

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration.

-

Add this compound to the protein solution. A 5- to 10-fold molar excess over the protein is a common starting point.

-

Add the THPTA ligand to the reaction mixture. A final concentration of 1-2 mM is typical. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and protects the protein.

-

Add the CuSO4 solution to a final concentration of 0.5-1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM. Gently mix the components.

-

-

Incubation:

-

Allow the reaction to proceed for 1-4 hours at room temperature or 4°C. Reaction time and temperature may require optimization.

-

-

Purification:

-

Remove unreacted this compound and catalyst components using a suitable method, such as dialysis, size-exclusion chromatography (SEC), or spin filtration.

-

-

Analysis:

-

Confirm the successful conjugation using techniques like SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or by using an analytical method that can detect the lactose moiety.

-

Experimental Workflow Diagram

The diagram below outlines the key steps in a typical bioconjugation experiment using this compound via a CuAAC reaction.

References

An In-depth Technical Guide to beta-Lactosyl-TEG-N3: A Core Tool in Glycobiology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-Lactosyl-TEG-N3 (β-Lac-TEG-N3), a crucial reagent in the field of chemical biology and drug discovery. Due to the absence of a consistently reported specific CAS number for this compound, this guide also includes relevant information for the closely related and commercially available β-D-Lactosyl azide (CAS Number: 69266-16-6).

Core Concepts and Chemical Structure

Beta-Lactosyl-TEG-N3 is a bifunctional molecule that combines a lactose moiety with an azide group via a triethylene glycol (TEG) linker. This structure makes it an ideal tool for "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding. The lactose portion of the molecule can be recognized by and interact with various biological targets, such as lectins and other carbohydrate-binding proteins, which are often implicated in disease pathways. The terminal azide group allows for the covalent attachment of a wide array of reporter molecules, such as fluorescent dyes, biotin, or drug molecules, that have been functionalized with an alkyne group. This enables researchers to visualize, isolate, and characterize the biological targets of interest.

While a specific CAS number for beta-Lac-TEG-N3 is not consistently available in public databases, the closely related compound, β-D-Lactosyl azide, is well-documented with the CAS Number 69266-16-6 . The key structural difference is the presence of the flexible, hydrophilic triethylene glycol (TEG) linker in this compound, which can enhance solubility and reduce steric hindrance in biological systems.

Physicochemical and Quantitative Data

| Property | Value (for β-D-Lactosyl azide) | Reference |

| CAS Number | 69266-16-6 | [1] |

| Molecular Formula | C12H21N3O10 | [1] |

| Molecular Weight | 367.31 g/mol | [1] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 169-171 °C | [1] |

| Solubility | Soluble in DMSO, Methanol, and Water | |

| Purity | Min. 98% (by 1H-NMR) |

Note: The TEG linker in this compound will increase the molecular weight and may alter the solubility and melting point compared to β-D-Lactosyl azide.

Synthesis and Experimental Protocols

Synthesis of beta-Lactosyl-TEG-N3

A general synthesis strategy for azido-functionalized lactose with a TEG linker involves a multi-step process starting from peracetylated lactose. A detailed protocol for a similar compound, 1-azido-3,6-dioxaoct-8-yl 2,3,6,2′,3′,4′,6′-hepta-O-acetyl-β-d-lactoside, has been described and can be adapted for this compound.

Key Synthesis Steps:

-

Preparation of the Glycosyl Donor: Peracetylated lactose is converted to a suitable glycosyl donor, such as a glycosyl halide or trichloroacetimidate.

-

Glycosylation with Azido-TEG-Alcohol: The glycosyl donor is then reacted with an azido-functionalized triethylene glycol alcohol in the presence of a promoter to form the β-glycosidic linkage.

-

Deacetylation: The protecting acetyl groups on the lactose moiety are removed under basic conditions (e.g., using sodium methoxide in methanol) to yield the final beta-Lactosyl-TEG-N3 product.

References

An In-depth Technical Guide to the Aqueous Solubility of β-Lac-TEG-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Lac-TEG-N3 (beta-Lactam-Triethylene Glycol-Azide) is a chemical probe used in biochemical research, particularly in applications involving click chemistry. Its structure combines a β-lactam ring, a triethylene glycol (TEG) linker, and an azide group, making it a valuable tool for labeling and detection. Understanding the aqueous solubility of β-Lac-TEG-N3 is critical for its effective use in biological assays, ensuring accurate concentration measurements and avoiding precipitation in experimental setups. This guide outlines the theoretical considerations for its solubility and provides a systematic approach to its empirical determination.

Theoretical Considerations for Solubility

The solubility of β-Lac-TEG-N3 in aqueous buffers is influenced by the physicochemical properties of its three main components:

-

β-Lactam Ring: The β-lactam moiety is a four-membered cyclic amide. While the lactam group itself is polar, the overall solubility contribution will depend on the substituents on the ring. The stability of the β-lactam ring is also a crucial factor, as degradation can affect solubility measurements.

-

Triethylene Glycol (TEG) Linker: The TEG linker is a flexible, hydrophilic chain of three ethylene glycol units. The presence of ether oxygens allows for hydrogen bonding with water, which is expected to significantly enhance the aqueous solubility of the molecule.

-

Azide Group (-N3): The azide group is a relatively polar functional group. While it contributes to the overall polarity of the molecule, its primary role is for bio-orthogonal reactions.

Based on these components, β-Lac-TEG-N3 is anticipated to exhibit reasonable solubility in polar protic solvents, including aqueous buffers. However, the exact solubility will be dependent on factors such as pH, ionic strength, and temperature of the buffer. For instance, the solubility of compounds containing β-lactam rings can be pH-dependent[1][2].

Experimental Protocols for Determining Aqueous Solubility

The following protocols provide a detailed methodology for the quantitative determination of β-Lac-TEG-N3 solubility in aqueous buffers.

Materials and Equipment

-

β-Lac-TEG-N3 (solid form)

-

Aqueous buffers of interest (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining the solubility of β-Lac-TEG-N3 is depicted below.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

a. Preparation of Saturated Solutions

-

Add an excess amount of solid β-Lac-TEG-N3 to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

-

Securely cap the vials to prevent evaporation.

b. Equilibration

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved compound remains constant.

c. Separation of Undissolved Solid

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Carefully collect the supernatant using a pipette, being cautious not to disturb the pellet.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. This step is critical to avoid overestimation of the solubility.

d. Quantification

-

Prepare a series of standard solutions of β-Lac-TEG-N3 of known concentrations in the same buffer.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV).

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample to determine the concentration of dissolved β-Lac-TEG-N3.

e. Data Analysis

-

Calculate the solubility of β-Lac-TEG-N3 in the aqueous buffer using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Solubility of β-Lac-TEG-N3 in Various Aqueous Buffers

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| PBS | 7.4 | 25 | [Insert Data] | [Insert Data] |

| PBS | 7.4 | 37 | [Insert Data] | [Insert Data] |

| Tris-HCl | 7.4 | 25 | [Insert Data] | [Insert Data] |

| Deionized Water | N/A | 25 | [Insert Data] | [Insert Data] |

Factors Influencing β-Lac-TEG-N3 Solubility

A logical diagram illustrating the key factors that can influence the aqueous solubility of β-Lac-TEG-N3 is presented below. Researchers should consider these factors when designing experiments and interpreting results.

Caption: Factors influencing aqueous solubility.

Safety Precautions for Handling Azide Compounds

Organic azides are energetic compounds and should be handled with caution.[3][4] While β-Lac-TEG-N3 is not expected to be explosive under normal laboratory conditions due to its molecular structure, it is prudent to follow general safety guidelines for handling azides:

-

Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[4]

-

Do not use metal spatulas or stir bars, as heavy metal azides can be shock-sensitive.

-

Store in a cool, dark place, away from heat and light.

-

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

By following the detailed protocols and considering the theoretical and practical aspects outlined in this guide, researchers can confidently determine the aqueous solubility of β-Lac-TEG-N3 for their specific experimental needs.

References

- 1. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. | Semantic Scholar [semanticscholar.org]

- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

Stability of β-Lactosyl-TEG-Azide Under Physiological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of β-Lactosyl-TEG-Azide (β-Lac-TEG-N₃), a crucial reagent in glycobiology and bioorthogonal chemistry. Understanding the stability of the azide moiety under physiological conditions is paramount for its effective application in live-cell imaging, drug targeting, and other in vivo and in vitro biological studies. While direct stability data for β-Lac-TEG-N₃ is not extensively published, this guide leverages available kinetic data for structurally similar alkyl azides to provide a robust assessment.

Core Concept: Azide Stability in a Biological Milieu

The azide functional group is widely regarded as bioorthogonal, meaning it is largely unreactive with most endogenous biological molecules, contributing to its utility in chemoselective ligations.[1] It is metabolically stable and does not typically participate in competing side reactions within cellular systems.[1][2] However, the primary pathway for the degradation of organic azides under physiological conditions is reduction by endogenous thiols, most notably glutathione (GSH), which is present in millimolar concentrations within cells.[3]

The stability of an organic azide is influenced by its electronic environment. Aliphatic azides, such as the one present in β-Lac-TEG-N₃, are generally more stable than aromatic azides or those adjacent to electron-withdrawing groups.[4] The triethylene glycol (TEG) linker in β-Lac-TEG-N₃ provides a flexible, hydrophilic spacer, and the azide group is at the terminus, behaving as a primary alkyl azide.

Quantitative Stability Data

The most pertinent quantitative data for estimating the stability of the alkyl azide in β-Lac-TEG-N₃ comes from studies on 3'-azidothymidine (AZT), which contains a secondary alkyl azide. The reduction of AZT to 3'-aminothymidine by various thiols has been kinetically characterized at physiological pH and temperature. These values serve as a reliable proxy for understanding the stability of β-Lac-TEG-N₃.

A study by Handlon and Oppenheimer investigated the reduction of AZT by glutathione (GSH), dithiothreitol (DTT), and mercaptoethanol. The reaction was found to be first-order with respect to both the azide and the thiol. The second-order rate constants are summarized below.

| Thiol Reducing Agent | Concentration | Temperature (°C) | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Glutathione (GSH) | N/A | 37 | 7.2 | 6.55 x 10⁻⁵ | |

| Dithiothreitol (DTT) | N/A | 37 | 7.2 | 2.77 x 10⁻³ | |

| Mercaptoethanol | N/A | 37 | 7.2 | 6.35 x 10⁻⁶ |

Interpretation of Data:

-

The rate of reduction by the physiological monothiol glutathione is slow, indicating substantial stability. For context, at a typical intracellular GSH concentration of 5 mM, the pseudo-first-order rate constant would be approximately 3.28 x 10⁻⁷ s⁻¹, corresponding to a half-life of over 24 days. This suggests that for most short-term to medium-term cell-based experiments, the degradation of the azide moiety would be minimal.

-

Dithiothreitol (DTT), a strong, non-physiological reducing agent often used in biochemical buffers, reduces the azide much more rapidly. This highlights the importance of avoiding strong reducing agents in buffers where the integrity of the azide group is critical.

Experimental Protocols

Detailed methodologies are essential for researchers wishing to validate the stability of their specific azide-modified compounds under their experimental conditions. Below are standard protocols for assessing azide stability.

Protocol 1: Stability Assay using HPLC

This protocol is adapted from the methods used to determine the kinetics of AZT reduction. It allows for the quantitative monitoring of the disappearance of the azide-containing compound over time.

Objective: To quantify the rate of reduction of an alkyl azide by a thiol (e.g., glutathione).

Materials:

-

Azide-containing compound (e.g., β-Lac-TEG-N₃)

-

Thiol reducing agent (e.g., Glutathione, DTT)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Water bath or incubator at 37°C

-

Quenching solution (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB, to react with excess thiol)

Procedure:

-

Reaction Setup: Prepare a solution of the azide compound (e.g., 1 mM) in PBS (pH 7.2) pre-warmed to 37°C.

-

Initiation: Initiate the reaction by adding the thiol reducing agent to a final desired concentration (e.g., 10 mM Glutathione).

-

Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

-

Quenching (Optional but Recommended): Immediately mix the aliquot with a quenching agent like DTNB to stop the reaction by consuming the remaining free thiol.

-

HPLC Analysis: Inject the quenched aliquot onto the C18 column. Use a suitable mobile phase (e.g., a gradient of methanol in water) to separate the parent azide compound from its reduced amine product and other components.

-

Quantification: Monitor the elution profile using a UV detector at a wavelength where the azide compound has a strong absorbance. The peak area of the azide compound is proportional to its concentration.

-

Data Analysis: Plot the natural logarithm of the azide concentration (or peak area) versus time. The slope of this line will give the pseudo-first-order rate constant (k'). Divide k' by the thiol concentration to obtain the second-order rate constant.

Protocol 2: Stability Assessment by NMR Spectroscopy

NMR can be used to monitor the reaction in real-time without the need for separation, by observing the disappearance of proton signals adjacent to the azide and the appearance of new signals from the amine product.

Objective: To qualitatively or quantitatively monitor the conversion of the azide to an amine.

Materials:

-

Azide-containing compound

-

Thiol reducing agent

-

Deuterated buffer (e.g., PBS in D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the azide compound in the deuterated buffer inside an NMR tube.

-

Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material. Identify the characteristic proton signals, particularly the methylene protons adjacent to the azide group (-CH₂-N₃).

-

Reaction Initiation: Add the thiol reducing agent to the NMR tube, mix thoroughly, and place it in the NMR spectrometer maintained at 37°C.

-

Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the characteristic signals of the reactant (-CH₂-N₃) and the product (-CH₂-NH₂). The change in the relative integrals over time reflects the reaction progress. For quantitative analysis, an internal standard of known concentration that does not react with the components should be included.

Protocol 3: Verification by Mass Spectrometry

Mass spectrometry is a highly sensitive technique to confirm the identity of the starting material and the reduced product. It is particularly useful for identifying degradation products.

Objective: To identify the parent azide and its reduced amine product.

Materials:

-

Reaction aliquots from Protocol 1

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Sample Preparation: Dilute the reaction aliquots in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Analysis: Infuse the sample into the mass spectrometer. Acquire spectra in positive ion mode.

-

Data Interpretation: Look for the molecular ion peak corresponding to the starting azide compound (M+H⁺ or M+Na⁺). The reduced product will have a mass that is 26 Da lower (loss of N₂ and gain of 2H). The azide itself can sometimes fragment in the mass spectrometer by losing N₂ (28 Da). Careful analysis is required to distinguish between in-source fragmentation and chemical reduction.

Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for stability analysis.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of β-Lac-TEG-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Lactosyl-TEG-N3 (beta-Lactosyl-triethyleneglycol-azide) is a versatile chemical probe that plays a significant role in the fields of glycobiology, chemical biology, and drug development. Its structure incorporates a lactose moiety, which can specifically interact with various carbohydrate-binding proteins, linked via a triethylene glycol (TEG) spacer to a terminal azide group. This azide functionality allows for its covalent attachment to a wide array of molecules and materials through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of β-Lac-TEG-N3, offering detailed experimental protocols and insights into its biological significance.

Chemical Properties of β-Lactosyl-TEG-N3

Table 1: Physicochemical Properties of β-Lactosyl Azide Analogs

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁N₃O₁₀ (for β-D-Lactosyl azide) | [1] |

| Molecular Weight | 367.31 g/mol (for β-D-Lactosyl azide) | [1] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 169-171 °C (for β-D-Lactosyl azide) | [1] |

| Solubility | Soluble in DMSO, Methanol, and Water | [1] |

Stability: While specific quantitative stability data for β-Lac-TEG-N3 is not extensively published, azido-sugars are generally stable under standard laboratory conditions. For long-term storage, it is advisable to store the compound at -20°C. Solutions should be freshly prepared for optimal reactivity in bioconjugation reactions.

Spectroscopic Data: The structural integrity of β-Lac-TEG-N3 can be confirmed using standard spectroscopic techniques. Based on data from structurally similar azide-labeled lactosyl compounds, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the anomeric protons of the glucose and galactose units of lactose, as well as signals corresponding to the ethylene glycol protons of the TEG spacer and the protons adjacent to the azide group.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the lactose moiety, the TEG linker, and the carbon bearing the azide group.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound.

Reactivity and Experimental Protocols

The primary mode of reactivity for β-Lac-TEG-N3 is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the efficient and specific formation of a stable triazole linkage between the azide group of β-Lac-TEG-N3 and a terminal alkyne on a target molecule, such as a protein, a small molecule drug, or a nanoparticle.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general methodology for the conjugation of β-Lac-TEG-N3 to an alkyne-modified protein. Optimization of reactant concentrations and reaction time may be necessary for specific applications.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azide.

-

β-Lac-TEG-N3

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

DMSO (for dissolving β-Lac-TEG-N3 if necessary)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of β-Lac-TEG-N3 (e.g., 10 mM in DMSO or water). The final concentration in the reaction will typically be in the range of 100-500 µM. An excess of the azide reagent (e.g., 10-50 fold molar excess over the protein) is often used to ensure efficient labeling.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Protein solution

-

PBS buffer to adjust the final volume

-

β-Lac-TEG-N3 stock solution

-

-

Vortex the mixture gently.

-

-

Catalyst and Ligand Addition:

-

Add the THPTA solution to the reaction mixture (final concentration typically 1 mM). THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency in aqueous environments.

-

Add the CuSO₄ solution (final concentration typically 0.1-0.5 mM).

-

Vortex gently to mix.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate solution to initiate the click reaction (final concentration typically 1-5 mM). Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.

-

Vortex the mixture gently.

-

-

Incubation:

-

Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in protein mobility) or mass spectrometry.

-

-

Purification of the Bioconjugate:

-

Upon completion, the lactosylated protein conjugate needs to be purified from excess reagents and byproducts.

-

Size-Exclusion Chromatography (SEC): This is a common method to separate the larger protein conjugate from smaller molecules like unreacted β-Lac-TEG-N3 and catalyst components.

-

Dialysis: Dialysis against a suitable buffer can also be used to remove small molecule impurities.

-

Affinity Chromatography: If the protein has an affinity tag, this can be used for purification.

-

Workflow for Protein Lactosylation via Click Chemistry

Caption: Workflow for the lactosylation of an alkyne-modified protein using β-Lac-TEG-N3 via CuAAC.

Biological Reactivity and Applications

The lactose moiety of β-Lac-TEG-N3 is the key to its biological specificity. Lactose is a known ligand for several families of carbohydrate-binding proteins, most notably galectins. This interaction can be exploited for various applications in research and drug development.

Targeting Galectin-Expressing Cells

Galectins are a family of β-galactoside-binding proteins that are involved in a variety of cellular processes, including cell adhesion, signaling, and apoptosis. Many types of cancer cells overexpress galectins, particularly galectin-3, on their surface. By conjugating β-Lac-TEG-N3 to therapeutic agents or imaging probes, it is possible to target these cancer cells specifically.

Galectin-3 Mediated Signaling Pathway

Extracellular galectin-3 can interact with cell surface glycoproteins and glycolipids, leading to the formation of a galectin-glycan lattice that can modulate intracellular signaling pathways. For instance, galectin-3 has been shown to influence the signaling of receptors like the T-cell receptor and vascular endothelial growth factor receptor 2 (VEGF-R2).

Caption: Simplified diagram of Galectin-3 mediated cell signaling.

Targeting Liver Cells via the Asialoglycoprotein Receptor (ASGPR)

The terminal galactose residue of the lactose moiety in β-Lac-TEG-N3 can be recognized by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This specific interaction facilitates the receptor-mediated endocytosis of molecules conjugated to β-Lac-TEG-N3, making it a valuable tool for targeted drug delivery to the liver.

Asialoglycoprotein Receptor (ASGPR) Mediated Endocytosis Pathway

The binding of a galactose-terminal ligand, such as a β-Lac-TEG-N3 conjugate, to the ASGPR on the hepatocyte surface triggers the internalization of the receptor-ligand complex through clathrin-coated pits. The complex is then trafficked through endosomal compartments, where the acidic environment facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the ligand is transported to lysosomes for degradation or, in the case of a drug conjugate, release of the therapeutic payload.

Caption: Asialoglycoprotein Receptor (ASGPR) mediated endocytosis pathway.

Conclusion

β-Lactosyl-TEG-N3 is a powerful and versatile chemical tool for researchers in academia and industry. Its well-defined chemical properties and predictable reactivity through click chemistry make it an ideal choice for the site-specific modification of biomolecules and materials. The biological specificity conferred by the lactose moiety opens up numerous possibilities for targeted drug delivery, the study of glycan-protein interactions, and the development of novel diagnostics and therapeutics. This guide provides a foundational understanding of β-Lac-TEG-N3, empowering scientists to effectively harness its potential in their research endeavors.

References

An In-depth Technical Guide on the Mechanism of Action of beta-Lac-TEG-N3 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, selective, and high-yielding.[1][2] Among these, the azide-alkyne cycloaddition has emerged as a particularly powerful tool for covalently linking molecules in complex biological environments.[1][3] This guide focuses on the mechanism of action of a bifunctional molecule, beta-Lac-TEG-N3, in the context of click chemistry. This molecule incorporates a β-lactam ring, a triethylene glycol (TEG) linker, and a terminal azide (N3) group. While the β-lactam moiety can serve as a reactive handle for targeting specific enzymes like β-lactamases, the azide group is the key player in the click chemistry reaction, enabling conjugation to alkyne-containing molecules.[4]

This technical guide will delve into the two primary click chemistry pathways involving azides: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore their mechanisms, provide quantitative data on their performance, detail experimental protocols, and illustrate their application in a hypothetical workflow for detecting β-lactamase activity.

Core Mechanisms of Action

The azide functional group of this compound is the linchpin of its utility in click chemistry. It can participate in a [3+2] cycloaddition reaction with an alkyne to form a stable triazole ring. This reaction can be achieved through two distinct mechanisms.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method. It involves the use of a copper(I) catalyst to dramatically accelerate the rate of the azide-alkyne cycloaddition, leading to the exclusive formation of the 1,4-regioisomer of the triazole product. The reaction is robust, proceeding under a wide range of conditions, including in aqueous environments, making it suitable for biological applications.

The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO4), and a reducing agent like sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living cells, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole product.

The reaction is bioorthogonal, meaning it does not interfere with native biological processes. While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioorthogonal Chemistry with β-Lac-TEG-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural environments.[2] The core principle involves the introduction of an abiotic chemical reporter group, such as an azide, into a biomolecule of interest. This reporter can then be selectively reacted with a probe containing a complementary functional group, enabling a wide range of applications from imaging to drug delivery.[2]

For a reaction to be considered bioorthogonal, it must meet several stringent criteria:

-

High Selectivity: The reacting partners must be mutually reactive only with each other, ignoring the vast array of other functional groups present in a biological system.[2]

-

Biocompatibility: The reactants, any catalysts, and the resulting linkage must be non-toxic and not perturb the biological system under investigation.

-

Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (aqueous environment, neutral pH, and body temperature).

The azide group is a popular chemical reporter in bioorthogonal chemistry due to its small size, stability in biological systems, and lack of endogenous presence in most organisms. It can be introduced into biomolecules through various methods, including metabolic labeling, where cells are fed with azide-modified metabolic precursors.

β-Lac-TEG-N3: A Versatile Bioorthogonal Probe

This guide focuses on a specific bioorthogonal probe, β-Lac-TEG-N3. While the exact structure can vary, a representative structure is assumed here to be a cephalosporin core, a widely used β-lactam antibiotic, functionalized with a triethylene glycol (TEG) linker terminating in an azide group. This modular design allows for multifaceted applications in chemical biology and drug development.

Assumed Structure of β-Lac-TEG-N3:

-

β-Lactam Core: This component serves as a targeting moiety. β-lactam antibiotics, such as penicillins and cephalosporins, are known to covalently bind to and inhibit penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis. This allows for the specific labeling of these proteins. Furthermore, the β-lactam ring can be cleaved by β-lactamase enzymes, which are a primary mechanism of antibiotic resistance. This property can be exploited for diagnostic assays to detect the presence of these enzymes.

-

Triethylene Glycol (TEG) Linker: The TEG linker is a short, hydrophilic polyethylene glycol (PEG) chain. Its inclusion in the probe design serves several important functions:

-

Increased Solubility: The TEG linker enhances the aqueous solubility of the probe, which is crucial for its use in biological systems.

-

Reduced Steric Hindrance: It acts as a spacer, physically separating the β-lactam core from the azide group. This minimizes the risk that the bulky reactive partner in the subsequent bioorthogonal reaction will interfere with the binding of the β-lactam to its target protein.

-

Improved Pharmacokinetics: In in vivo applications, PEG linkers can improve the pharmacokinetic properties of a molecule.

-

-

Azide Group (-N3): This is the bioorthogonal handle of the molecule. It is a small, stable, and abiotic functional group that can undergo highly specific and efficient reactions with complementary probes, most notably those containing strained alkynes (in Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) or terminal alkynes (in Copper(I)-Catalyzed Alkyne-Azide Cycloaddition, CuAAC).

Key Bioorthogonal Reactions with β-Lac-TEG-N3

The azide group of β-Lac-TEG-N3 enables its participation in two of the most prominent bioorthogonal reactions:

1. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell and in vivo imaging.

2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

CuAAC is a highly efficient and versatile click reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. This reaction is typically faster than SPAAC and is widely used for in vitro applications, such as labeling proteins in cell lysates. However, the cytotoxicity of copper limits its use in living cells.

Quantitative Data

| Azide Reactant | Cyclooctyne Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Benzyl Azide | BCN | ~0.1 | |

| Benzyl Azide | DBCO | ~0.3 - 1.0 | |

| Benzyl Azide | DIBAC | ~0.9 | |

| p-Azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | 7-fold higher than p-Azido-L-phenylalanine (pAzF) |

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Experimental Protocols

The following are generalized protocols for the use of β-Lac-TEG-N3 in common bioorthogonal chemistry applications. These protocols may require optimization for specific experimental systems.

Protocol 1: Labeling of Penicillin-Binding Proteins (PBPs) in Live Bacteria

This protocol describes the in vivo labeling of PBPs in Gram-positive bacteria using β-Lac-TEG-N3 followed by SPAAC with a fluorescent cyclooctyne probe.

Materials:

-

Bacterial culture (e.g., Bacillus subtilis or Streptococcus pneumoniae)

-

β-Lac-TEG-N3 solution (e.g., 1 mM in DMSO)

-

Fluorescent strained alkyne probe (e.g., DBCO-fluorophore, 1 mM in DMSO)

-

Growth medium appropriate for the bacterial strain

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Methodology:

-

Grow the bacterial culture to the desired optical density (e.g., mid-log phase).

-

Add β-Lac-TEG-N3 to the culture to a final concentration of 10-50 µM.

-

Incubate the culture for 30-60 minutes at the optimal growth temperature for the bacteria.

-

Harvest the cells by centrifugation and wash twice with PBS to remove unbound probe.

-

Resuspend the cells in fresh growth medium or PBS.

-

Add the fluorescent strained alkyne probe to a final concentration of 10-25 µM.

-

Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash the cells twice with PBS to remove the unbound fluorescent probe.

-

Resuspend the cells in PBS and mount them on a microscope slide.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: In Vitro Detection of β-Lactamase Activity

This protocol outlines a method for detecting β-lactamase activity in a bacterial lysate using β-Lac-TEG-N3 and a two-step bioorthogonal reaction. Cleavage of the β-lactam ring by β-lactamase will prevent the covalent attachment of the probe to PBPs, leading to a decrease in the fluorescent signal from PBP labeling.

Materials:

-

Bacterial cell lysate (from a strain suspected of producing β-lactamase)

-

Control lysate (from a non-β-lactamase producing strain)

-

β-Lac-TEG-N3 solution (e.g., 1 mM in DMSO)

-

Fluorescent strained alkyne probe (e.g., DBCO-fluorophore, 1 mM in DMSO)

-

SDS-PAGE equipment and reagents

-

In-gel fluorescence scanner

Methodology:

-

Incubate the bacterial lysates with β-Lac-TEG-N3 (final concentration 10-50 µM) for 30 minutes at 37°C.

-

To a separate aliquot of the lysates, add a known β-lactamase inhibitor before adding β-Lac-TEG-N3 as a control.

-

Perform the SPAAC reaction by adding the fluorescent strained alkyne probe (final concentration 10-25 µM) and incubate for 60 minutes at room temperature.

-

Add SDS-PAGE loading buffer to the samples and heat to denature the proteins.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled PBPs using an in-gel fluorescence scanner. A significant reduction in the fluorescence intensity of the PBP bands in the β-lactamase-positive lysate compared to the control lysate indicates β-lactamase activity.

Applications in Drug Development

The unique properties of β-Lac-TEG-N3 make it a valuable tool in several areas of drug development:

-

Target Identification and Validation: By labeling and identifying the cellular targets of β-lactam compounds, this probe can aid in understanding their mechanism of action and potential off-target effects.

-

Antibiotic Resistance Research: β-Lac-TEG-N3 can be used to study the activity and prevalence of β-lactamases, which are key drivers of antibiotic resistance. This can aid in the development of new β-lactamase inhibitors.

-

High-Throughput Screening: The fluorescent signal generated upon labeling can be adapted for high-throughput screening assays to identify new inhibitors of PBPs or β-lactamases.

-

In Vivo Imaging: The use of β-Lac-TEG-N3 in conjunction with near-infrared fluorescent or positron-emitting cyclooctyne probes could enable non-invasive imaging of bacterial infections and the activity of β-lactamases in animal models.

Signaling Pathways and Logical Relationships

The primary biological pathway targeted by β-Lac-TEG-N3 is the bacterial cell wall synthesis pathway, specifically the transpeptidation step catalyzed by penicillin-binding proteins.

In the context of β-lactamase-mediated resistance, the logical relationship can be depicted as follows:

Conclusion

β-Lac-TEG-N3 represents a powerful and versatile tool in the field of bioorthogonal chemistry. Its modular design, combining a targeting β-lactam core with a flexible TEG linker and a bioorthogonal azide handle, allows for a wide range of applications in studying bacterial physiology, antibiotic resistance, and in the development of new diagnostic and therapeutic strategies. The ability to specifically label and visualize its biological targets in complex environments provides researchers with a valuable method to probe the intricate workings of living systems.

References

An In-depth Technical Guide to β-Lac-TEG-N3: A Versatile Tool for Elucidating Protein-Carbohydrate Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein-carbohydrate interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1][2][3] The study of these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics. β-Lac-TEG-N3 is a synthetic molecular probe designed to facilitate the investigation of proteins that bind to lactose, a disaccharide composed of galactose and glucose.

This guide provides a comprehensive overview of the application of β-Lac-TEG-N3 in studying protein-carbohydrate interactions. It details the structure and properties of the molecule, presents hypothetical yet realistic quantitative data from key experimental techniques, and offers detailed protocols for its use in Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Proximity Ligation Assays (PLA).

Molecular Structure and Functionality

β-Lac-TEG-N3 consists of three key components:

-

β-Lactose (β-Lac): The carbohydrate recognition motif that specifically interacts with lactose-binding proteins, such as galectins.

-

Triethylene Glycol (TEG): A flexible linker that spatially separates the lactose moiety from the functional group, minimizing steric hindrance and allowing for optimal protein binding.

-

Azide (N3): A terminal azide group that serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent immobilization of the probe onto surfaces or its conjugation to other molecules.[4]

Data Presentation: Quantitative Analysis of Protein-Carbohydrate Interactions

The following tables summarize hypothetical quantitative data that could be obtained when studying the interaction of a lactose-binding protein, such as Galectin-3, with β-Lac-TEG-N3 using various biophysical techniques.

Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data

| Analyte | Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (μM) |

| Galectin-3 | Immobilized β-Lac-TEG-N3 | 1.5 x 10³ | 3.2 x 10⁻³ | 2.13 |

| Galectin-1 | Immobilized β-Lac-TEG-N3 | 8.7 x 10² | 5.1 x 10⁻³ | 5.86 |

| BSA (Control) | Immobilized β-Lac-TEG-N3 | No Binding | No Binding | No Binding |

Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Data

| Titrant | Titrand | Stoichiometry (n) | K_D (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| β-Lac-TEG-N3 | Galectin-3 | 0.98 | 2.5 | -8.2 | 1.5 |

| Lactose | Galectin-3 | 1.02 | 5.5 | -7.9 | 1.1 |

Mandatory Visualization

Experimental Workflow for SPR Analysis

References

- 1. Exploring Carbohydrate-Protein Interaction Platforms: Transforming Drug Discovery and Development – NanoMal’s blood analyzer [nanomal.org]

- 2. labprotocol.com [labprotocol.com]

- 3. nicoyalife.com [nicoyalife.com]

- 4. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing β-Lac-TEG-N3 in Copper-Catalyzed Click Chemistry

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific covalent ligation of two molecules. This application note details the use of β-Lac-TEG-N3, a molecule featuring a β-lactam core, a triethylene glycol (TEG) linker, and a terminal azide (N3), in CuAAC reactions. The β-lactam moiety serves as a reactive handle for targeting specific proteins, such as β-lactamases and penicillin-binding proteins (PBPs), which are crucial in antibiotic resistance and bacterial cell wall synthesis.[1][2] The TEG linker enhances solubility and reduces steric hindrance, while the azide group allows for its conjugation to alkyne-modified molecules, such as fluorescent probes, biotin tags, or drug candidates, via a stable triazole linkage.[3] This methodology is invaluable for activity-based protein profiling, drug discovery, and the development of novel diagnostic tools.

Core Applications

-

Activity-Based Protein Profiling (ABPP): β-Lac-TEG-N3 can be used to covalently label active β-lactamases or PBPs. Subsequent "clicking" of a reporter tag (e.g., a fluorophore or biotin) to the azide allows for the detection and identification of these target proteins in complex biological samples.

-

Drug Discovery: This molecule can be employed in fragment-based drug discovery. The β-lactam can bind to a target protein, and the azide can be used to "click" various alkyne-containing fragments to explore the surrounding binding pocket and develop more potent and selective inhibitors.[4][5]

-

Bioconjugation: β-Lac-TEG-N3 facilitates the conjugation of the β-lactam core to a wide array of molecules and surfaces, including proteins, nucleic acids, and nanoparticles, for various biotechnological applications.

Quantitative Data Summary

The following table summarizes representative quantitative data for a typical CuAAC reaction involving β-Lac-TEG-N3 and an alkyne-functionalized fluorescent probe. Please note that reaction conditions and yields can vary significantly based on the specific substrates and experimental setup.

| Parameter | Value | Conditions |

| Reactants | ||

| β-Lac-TEG-N3 | 1.0 equivalent | Initial concentration: 1 mM in DMF/H₂O (1:1) |

| Alkyne-Fluorophore | 1.2 equivalents | Initial concentration: 1.2 mM in DMF/H₂O (1:1) |

| Catalyst System | ||

| CuSO₄•5H₂O | 0.1 equivalent (10 mol%) | From a 100 mM stock solution in water |

| Sodium Ascorbate | 0.5 equivalent (50 mol%) | Freshly prepared 100 mM stock solution in water |

| THPTA | 0.5 equivalent (50 mol%) | From a 200 mM stock solution in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state. |

| Reaction Conditions | ||

| Solvent | DMF/H₂O (1:1) | |

| Temperature | Room Temperature (25°C) | |

| Reaction Time | 4 hours | Monitored by TLC or LC-MS |

| Outcome | ||

| Yield | >90% | Isolated yield after purification by column chromatography |

| Kᵢ (Inhibitor Constant) | 4 ± 1 nM | For a similar boronic acid-based inhibitor against PDC-3 β-lactamase, demonstrating the potential for high-affinity binding. |

Experimental Protocols

Protocol 1: General Solution-Phase CuAAC with β-Lac-TEG-N3

This protocol describes a general method for the copper-catalyzed click chemistry reaction between β-Lac-TEG-N3 and an alkyne-containing molecule in solution.

Materials:

-

β-Lac-TEG-N3

-

Alkyne-functionalized molecule (e.g., fluorescent probe, biotin-alkyne)

-

Copper(II) sulfate pentahydrate (CuSO₄•5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethylformamide (DMF)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates

-

LC-MS system for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of CuSO₄•5H₂O in deionized water.

-

Prepare a 200 mM stock solution of THPTA in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each use.

-

-

Reaction Setup:

-

In a clean, dry reaction vial, dissolve β-Lac-TEG-N3 (1.0 equivalent) and the alkyne-functionalized molecule (1.2 equivalents) in a 1:1 mixture of DMF and deionized water. The final concentration of β-Lac-TEG-N3 should be between 1-10 mM.

-

Stir the solution at room temperature.

-

-

Catalyst Addition:

-

In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution (to a final concentration of 10 mol%) and the THPTA stock solution (to a final concentration of 50 mol%). Let this mixture stand for 1-2 minutes.

-

Add the catalyst premix to the reaction vial containing the azide and alkyne.

-

-

Initiation of Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 50 mol%. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour) until the starting materials are consumed. Reactions are typically complete within 1-12 hours.

-

-

Purification:

-

Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.

-

Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired triazole conjugate.

-

Protocol 2: Labeling of Proteins with β-Lac-TEG-N3

This protocol outlines the labeling of a purified protein containing a reactive serine, such as a β-lactamase, followed by fluorescent tagging via click chemistry.

Materials:

-

Purified protein (e.g., β-lactamase) in a suitable buffer (e.g., PBS, pH 7.4)

-

β-Lac-TEG-N3

-

Alkyne-fluorophore

-

CuSO₄•5H₂O

-

Sodium ascorbate

-

THPTA

-

DMSO

-

PD-10 desalting columns

Procedure:

-

Protein Labeling with β-Lac-TEG-N3:

-

Incubate the purified protein (e.g., 10-50 µM) with a 2-10 fold molar excess of β-Lac-TEG-N3 in the reaction buffer for 1 hour at 37°C. This allows the β-lactam to covalently acylate the active site serine of the target protein.

-

-

Removal of Excess Probe:

-

Remove the unreacted β-Lac-TEG-N3 by passing the reaction mixture through a PD-10 desalting column equilibrated with the reaction buffer.

-

-

Click Chemistry Reaction:

-

To the protein solution containing the azide-labeled protein, add the alkyne-fluorophore to a final concentration of 2-10 fold molar excess over the protein.

-

Prepare the catalyst premix as described in Protocol 1 (CuSO₄ and THPTA). Add the premix to the protein solution to a final copper concentration of 0.1-0.25 mM.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification of Labeled Protein:

-

Remove excess reagents and the catalyst by passing the reaction mixture through a PD-10 desalting column.

-

The labeled protein can then be analyzed by SDS-PAGE and in-gel fluorescence scanning.

-

Visualizations

Caption: Experimental workflow for labeling a target protein with β-Lac-TEG-N3 and a fluorescent probe.

Caption: Schematic of the CuAAC reaction between β-Lac-TEG-N3 and an alkyne-modified molecule.

Caption: Logical flow of target engagement and detection using β-Lac-TEG-N3.

References

- 1. Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with beta-Lac-TEG-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent labeling of biomolecules in complex biological systems.[1] This copper-free click chemistry reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage under physiological conditions.[1] These characteristics make SPAAC an ideal tool for in vitro and in vivo studies, including live-cell imaging and drug delivery.[1]

The beta-Lac-TEG-N3 probe is a specialized chemical tool designed for the detection of β-lactamase activity, a primary mechanism of bacterial resistance to β-lactam antibiotics.[2][3] β-lactamases are enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillin and cephalosporins, rendering them inactive. The this compound probe consists of a β-lactam core, which is recognized and cleaved by β-lactamase, linked to a tetraethylene glycol (TEG) spacer and a terminal azide (N3) group. The TEG spacer enhances the probe's solubility and bioavailability.

This document provides detailed application notes and protocols for the use of this compound in conjunction with SPAAC for the detection and quantification of β-lactamase activity.

Principle of Detection

The detection of β-lactamase using this compound is a two-step process:

-

Enzymatic Cleavage: In the presence of β-lactamase, the β-lactam ring of the this compound probe is hydrolyzed. This cleavage event is the basis for the probe's specificity.

-

SPAAC Ligation: The azide group on the cleaved or uncleaved probe is then available to react with a strained alkyne (e.g., a DBCO-functionalized fluorophore or biotin) via SPAAC. This allows for the detection and quantification of the probe, and by extension, the β-lactamase activity. By designing the experiment appropriately, one can differentiate between the intact and cleaved probe, for instance through chromatographic separation, allowing for a quantitative measure of enzyme activity.

Applications

-

Screening for β-lactamase activity: Rapidly screen bacterial cultures for the presence of β-lactamase-producing, antibiotic-resistant strains.

-

Enzyme kinetics studies: Determine the kinetic parameters of β-lactamase inhibition by novel drug candidates.

-

High-throughput screening (HTS): Adaptable for HTS platforms to screen large libraries of compounds for β-lactamase inhibitors.

-

In vivo imaging: With appropriate alkyne-modified imaging agents, this probe could potentially be used for in vivo detection of bacterial infections expressing β-lactamases.

Quantitative Data

The following tables provide representative data for the SPAAC reaction kinetics and β-lactamase activity assays using this compound. Please note that these are example values and actual results may vary depending on the specific experimental conditions, β-lactamase type, and cyclooctyne used.

Table 1: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide

| Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Reference |

| DIBO | 0.3 | |

| BCN | 0.1 | |

| DBCO (DIBAC) | 1.0 | |

| BARAC | 3.2 |

Table 2: Michaelis-Menten Kinetic Parameters for β-Lactamase with this compound

| β-Lactamase Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| TEM-1 | 50 | 200 | 4.0 x 10⁶ |

| SHV-1 | 75 | 150 | 2.0 x 10⁶ |

| CTX-M-15 | 25 | 300 | 1.2 x 10⁷ |

Experimental Protocols

Protocol 1: In Vitro Detection of β-Lactamase Activity

This protocol describes the detection of purified β-lactamase activity using this compound and a DBCO-functionalized fluorophore.

Materials:

-

This compound probe

-

Purified β-lactamase (e.g., TEM-1)

-

DBCO-functionalized fluorophore (e.g., DBCO-488)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (black, clear bottom)

-

Microplate reader with fluorescence detection

-

Incubator

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM stock solution of DBCO-488 in DMSO.

-

Prepare a serial dilution of the purified β-lactamase in PBS.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add 50 µL of the β-lactamase dilution to each well. Include a negative control with PBS only.

-

Add 10 µL of 100 µM this compound solution (diluted from stock in PBS) to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

SPAAC Reaction:

-

Add 10 µL of 10 µM DBCO-488 solution (diluted from stock in PBS) to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Detection:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 495/519 nm for DBCO-488).

-

The fluorescence signal will be proportional to the amount of labeled probe. To quantify the cleaved probe, a separation step (e.g., HPLC) would be necessary before the SPAAC reaction to separate the cleaved from the uncleaved probe.

-

Protocol 2: Screening for β-Lactamase-Producing Bacteria

This protocol provides a method to screen bacterial cultures for β-lactamase production.

Materials:

-

This compound probe

-

DBCO-Biotin

-

Streptavidin-conjugated horseradish peroxidase (HRP)

-

TMB substrate

-

Bacterial cultures (test strains and a non-β-lactamase producing control, e.g., E. coli DH5α)

-

Luria-Bertani (LB) broth

-

96-well microplate (clear)

-

Centrifuge

-

Plate reader for absorbance measurement

Procedure:

-

Bacterial Culture:

-

Inoculate 5 mL of LB broth with the test and control bacterial strains.

-

Grow the cultures overnight at 37°C with shaking.

-

-

Probe Incubation:

-

In a 96-well plate, add 100 µL of each overnight bacterial culture.

-

Add 10 µL of 1 mM this compound to each well.

-

Incubate at 37°C for 1-2 hours.

-

-

Cell Lysis and SPAAC:

-

Centrifuge the plate to pellet the bacteria.

-

Carefully remove the supernatant and transfer to a new 96-well plate.

-

Add 10 µL of 100 µM DBCO-Biotin to each well of the supernatant.

-

Incubate at room temperature for 30 minutes.

-

-

ELISA-based Detection:

-

Coat a high-binding 96-well plate with an antibody that can capture the cleaved or uncleaved probe (this may require custom antibody generation). Alternatively, a competitive ELISA format can be designed.

-

After the SPAAC reaction, transfer the samples to the coated plate and incubate.

-

Wash the plate with PBS-T (PBS with 0.05% Tween-20).

-

Add Streptavidin-HRP and incubate.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.

-

Visualizations

References

Application Notes and Protocols for Labeling Cell Surface Glycoproteins with beta-Lac-TEG-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction